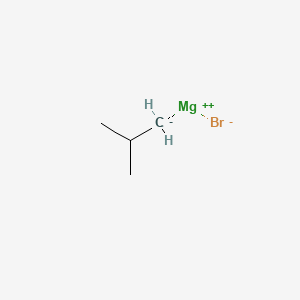

Isobutylmagnesium Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;2-methanidylpropane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDWATOXYCARFV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401564 | |

| Record name | Isobutylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-62-5 | |

| Record name | Isobutylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Isobutylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural chemistry of isobutylmagnesium bromide, a Grignard reagent of significant utility in organic synthesis. The content herein is curated for an audience with a strong background in chemistry, focusing on the nuanced structural aspects of this organometallic compound in both its theoretical monomeric state and its complex solution-state behavior.

Core Molecular Structure and Bonding

This compound, with the chemical formula (CH₃)₂CHCH₂MgBr, is fundamentally composed of an isobutyl group and a bromine atom covalently bonded to a central magnesium atom.[1][2] The bonding in the idealized monomeric form is characterized by a highly polar covalent bond between the carbon of the isobutyl group and the magnesium atom. This polarization results in a significant partial negative charge on the carbon atom, rendering it strongly nucleophilic, which is the basis of its reactivity in synthetic applications.[3]

In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by two solvent molecules.[4][5] This coordination is crucial for stabilizing the Grignard reagent. The geometry around the magnesium atom in such solvated monomers is generally tetrahedral, with the isobutyl group, the bromine atom, and two ether oxygen atoms occupying the vertices.[1]

Caption: Solvated monomer of this compound.

The Schlenk Equilibrium: Structure in Solution

In solution, the structure of this compound is more complex than a simple solvated monomer. Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[5] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[5] For this compound, this can be represented as:

2 (CH₃)₂CHCH₂MgBr ⇌ ((CH₃)₂CHCH₂)₂Mg + MgBr₂

The position of this equilibrium is highly dependent on several factors, including the solvent, concentration, and temperature. In diethyl ether, the equilibrium generally favors the alkylmagnesium halide, whereas in THF, the formation of the dialkylmagnesium and magnesium dihalide is more pronounced. Furthermore, these species can form various dimeric and oligomeric structures, often with bridging halide atoms.[5]

Caption: The Schlenk equilibrium for Grignard reagents.

Quantitative Structural Data

| Parameter | Value | Method | Reference Compound |

| Molecular Formula | C₄H₉BrMg | - | This compound |

| Molecular Weight | 161.32 g/mol | - | This compound[6] |

| Mg-Br Bond Length | 2.48 Å | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |

| Mg-C Bond Length | 2.15 Å | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |

| Mg-O Bond Length | 2.03 Å, 2.05 Å | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |

| Br-Mg-C Bond Angle | 113.8° | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |

| O-Mg-O Bond Angle | 95.8° | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |

| C-Mg-O Bond Angles | 106.8°, 110.1° | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |

| Br-Mg-O Bond Angles | 106.0°, 125.0° | X-ray Crystallography | Ethylmagnesium bromide dietherate[1] |

Experimental Protocols

The following protocol is adapted from established literature procedures for the synthesis of Grignard reagents.[7] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Materials:

-

Magnesium turnings (3.15 moles)

-

1-Bromo-2-methylpropane (isobutyl bromide) (3.45 moles)

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

-

A small crystal of iodine is added to the flask to activate the magnesium surface.

-

A portion of the anhydrous diethyl ether is added to cover the magnesium.

-

A solution of isobutyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the isobutyl bromide solution is added to the magnesium slurry. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred and refluxed for an additional 30 minutes to ensure complete reaction.

-

The resulting grey-to-brown solution of this compound is then cooled and used in subsequent synthetic steps.

NMR spectroscopy is a powerful tool for characterizing the species in a Grignard solution, although the dynamic nature of the Schlenk equilibrium can lead to complex spectra.

Methodology:

-

Sample Preparation: Samples for NMR analysis must be prepared under strictly anhydrous and anaerobic conditions. A solution of this compound in an appropriate deuterated ethereal solvent (e.g., THF-d₈) is prepared in a glovebox or using Schlenk line techniques. The sample is then transferred to an NMR tube fitted with a valve (e.g., a J. Young tube).

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the isobutyl groups of the different magnesium species in solution. Due to the rapid exchange on the NMR timescale, averaged signals may be observed. The chemical shifts of the α-protons are particularly informative, as they are significantly shifted upfield compared to the starting isobutyl bromide due to the shielding effect of the electropositive magnesium.

-

¹³C NMR: The carbon NMR spectrum provides complementary information. The C-Mg carbon signal will also be shifted significantly upfield.

-

Variable-Temperature NMR: Performing NMR experiments at different temperatures can help to resolve the signals of the individual species in the Schlenk equilibrium by slowing down the exchange processes at lower temperatures.

-

Diffusion-Ordered Spectroscopy (DOSY): DOSY NMR can be used to differentiate between monomeric, dimeric, and other oligomeric species based on their different diffusion coefficients in solution.

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles. However, obtaining suitable crystals of reactive organometallic compounds like this compound is a significant challenge.

Methodology:

-

Crystallization: A concentrated solution of this compound in a suitable anhydrous solvent (e.g., diethyl ether or a hydrocarbon/ether mixture) is prepared. Crystallization is typically attempted by slow cooling of the solution or by slow vapor diffusion of a non-polar solvent (e.g., pentane (B18724) or hexane) into the Grignard solution at low temperatures. All manipulations must be performed in an inert atmosphere.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head under a stream of cold nitrogen gas to prevent decomposition and solvent loss.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at low temperatures (e.g., 100 K).

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, yielding a three-dimensional electron density map. This map is then used to determine the positions of the atoms and to refine the structural model, providing detailed information on bond lengths, bond angles, and molecular packing.

Conclusion

The structure of this compound is best understood as a dynamic system in solution, governed by the Schlenk equilibrium. While the idealized solvated monomer provides a useful model for its reactivity, a comprehensive understanding must account for the presence of diisobutylmagnesium, magnesium bromide, and various aggregated species. Although direct experimental structural data for this compound is scarce, analogies with other simple Grignard reagents provide a solid foundation for comprehending its structural and chemical properties. The synthesis and characterization of this important reagent require rigorous experimental techniques to manage its inherent reactivity.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. This compound | C4H9BrMg | CID 4285172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

isobutylmagnesium bromide chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent member of the Grignard reagent family, is a powerful and versatile organometallic compound widely employed in organic synthesis. Its utility lies in its ability to form new carbon-carbon bonds, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for professionals in research and drug development. It includes a detailed summary of its physical and chemical characteristics, in-depth discussions on its reactivity with various functional groups, and explicit experimental protocols. Furthermore, this document incorporates visual aids in the form of diagrams generated using Graphviz to illustrate key reaction pathways and experimental workflows, facilitating a deeper understanding of its application in synthetic chemistry.

Chemical Properties

This compound is typically handled as a solution in an ethereal solvent, most commonly diethyl ether or tetrahydrofuran (B95107) (THF), due to its high reactivity with moisture and air.[1][2]

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that many of these properties, such as density and flash point, are often reported for the solution rather than the pure compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉BrMg | |

| Molecular Weight | 161.32 g/mol | [3] |

| CAS Number | 926-62-5 | [4] |

| Appearance | Colorless to pale yellow or brown liquid/solution | [1][5] |

| Melting Point | 51-53 °C | |

| Boiling Point | 122-123 °C @ 0.2 Torr | [6][7] |

| Density | 0.941 g/mL at 25 °C (for 2.0 M solution in diethyl ether) | [4][8] |

| Solubility | Soluble in diethyl ether and tetrahydrofuran (THF) | [9] |

| Flash Point | < -30 °F (for solution in diethyl ether) | [10][11] |

Schlenk Equilibrium

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. This involves an equilibrium between the monomeric alkylmagnesium halide (RMgX) and the dimeric dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). The position of this equilibrium is influenced by the solvent, concentration, and temperature.

Reactivity

As a potent nucleophile and a strong base, this compound reacts with a wide array of electrophiles.[1] The isobutyl group acts as a carbanion, readily attacking electron-deficient centers.

Reaction with Carbonyl Compounds (Aldehydes and Ketones)

One of the most fundamental applications of Grignard reagents is their reaction with carbonyl compounds to form alcohols.[1][4] this compound adds to the carbonyl carbon of aldehydes and ketones to yield secondary and tertiary alcohols, respectively, after acidic workup.

Reaction with Esters

The reaction of this compound with esters proceeds via a double addition mechanism. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup.[5]

Reaction with Nitriles

This compound adds to the electrophilic carbon of a nitrile to form an imine anion intermediate. Subsequent hydrolysis with aqueous acid yields a ketone.[6][12] This provides a valuable synthetic route to ketones.

Reaction with Epoxides

The reaction of this compound with epoxides is a ring-opening reaction that proceeds via an Sₙ2 mechanism. The nucleophilic isobutyl group attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a new carbon-carbon bond and an alcohol after acidic workup. The attack generally occurs at the less sterically hindered carbon of the epoxide.[13]

Experimental Protocols

The successful use of this compound necessitates stringent anhydrous and anaerobic conditions due to its high reactivity towards water and oxygen.[1][2]

General Protocol for a Grignard Reaction

The following is a generalized procedure for the reaction of this compound with an electrophile.

Detailed Protocol: Synthesis of 2,6-Dimethyl-4-heptanol

This protocol details the synthesis of 2,6-dimethyl-4-heptanol via the reaction of this compound with ethyl formate (B1220265).

Materials:

-

Magnesium turnings

-

1-Bromo-2-methylpropane (isobutyl bromide)

-

Anhydrous diethyl ether

-

Ethyl formate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of this compound: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining isobutyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ethyl Formate: The Grignard solution is cooled in an ice bath. A solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete.

-

Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 2,6-dimethyl-4-heptanol can be purified by distillation.

Safety and Handling

This compound is a highly reactive and hazardous substance. It is flammable and reacts violently with water, releasing flammable gases.[3] It can also cause severe skin burns and eye damage.[4] Therefore, it must be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable method for the formation of carbon-carbon bonds. Its reactivity with a broad range of functional groups makes it an invaluable tool for the synthesis of complex organic molecules in academic and industrial research, particularly in the field of drug development. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective utilization. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers and scientists working with this versatile reagent.

References

- 1. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A reaction between methyl magnesium bromide and ethyl alcohol gives [allen.in]

- 8. m.youtube.com [m.youtube.com]

- 9. Solved SYNTHESIS OF 2-METHYL-4-HEPTANONE Name: Date: Lab | Chegg.com [chegg.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

Synthesis of Isobutylmagnesium Bromide from Isobutyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutylmagnesium bromide, a crucial Grignard reagent in organic chemistry. This compound is a versatile nucleophilic agent widely employed in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to ensure successful and reproducible synthesis.

Reaction Overview and Mechanism

The synthesis of this compound is a classic example of a Grignard reaction, where an organohalide reacts with magnesium metal in an anhydrous ether solvent.[2] The magnesium inserts into the carbon-bromine bond of isobutyl bromide, reversing the polarity of the carbon atom and rendering it nucleophilic.[3]

Reaction: (CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

The reaction is typically initiated using a small amount of an activator, such as iodine, which cleans the surface of the magnesium oxide layer, exposing the reactive metal.[2][4] The mechanism is believed to involve radical intermediates at the surface of the magnesium.[4] It is imperative to conduct the reaction under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which leads to their decomposition into the corresponding alkane.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound, compiled from established laboratory procedures.

Table 1: Reagent Quantities and Ratios

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity (Small Scale)[7] | Example Quantity (Large Scale)[8] |

| Isobutyl Bromide | C₄H₉Br | 137.02 | 1.0 | 0.87 mL (8 mmol) | 517 g (3.45 mol) |

| Magnesium | Mg | 24.31 | 1.5 | 292 mg (12 mmol) | 76.5 g (3.15 mol) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent | 12 mL | 1300 mL |

| Iodine | I₂ | 253.81 | Catalyst | 1 small crystal | Not specified |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Temperature | Initial cooling with ice, then reflux | [7] |

| Reaction Time | 30 min at room temperature, then 15 min under reflux | [7] |

| Atmosphere | Inert (Argon or Nitrogen) | [7][8] |

| Reported Yield | ~99% (in solution for subsequent reaction) | [7] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common laboratory practices for the preparation of Grignard reagents.[2][5][7][9]

3.1. Materials and Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Schlenk line or source of inert gas (Argon or Nitrogen)

-

Syringes and needles

-

Glassware must be oven-dried and cooled under an inert atmosphere before use.[2][9]

3.2. Reagents:

-

Magnesium turnings

-

Isobutyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal

3.3. Procedure:

-

Preparation of Apparatus: Assemble the dry two-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The entire apparatus should be under a positive pressure of an inert gas.

-

Initiation of Reaction: Place the magnesium turnings (1.5 equivalents) and a small crystal of iodine into the reaction flask.[7]

-

Solvent Addition: Add a portion of the anhydrous diethyl ether to the flask, enough to cover the magnesium turnings.

-

Preparation of Isobutyl Bromide Solution: In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in the remaining anhydrous diethyl ether.

-

Addition of Isobutyl Bromide: Add a small amount of the isobutyl bromide solution to the magnesium suspension. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy gray solution. Gentle warming may be necessary to initiate the reaction.[5]

-

Continuation of Addition: Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

-

Completion of Reaction: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, followed by heating under reflux for an additional 15-30 minutes to ensure complete reaction.[7][8]

-

Use of the Grignard Reagent: The resulting gray to brownish solution of this compound is typically used directly in subsequent reactions.[7] It is not isolated from the solution.

Diagrams

The following diagrams illustrate the reaction pathway and a typical experimental workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. adichemistry.com [adichemistry.com]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

mechanism of isobutylmagnesium bromide formation

An In-depth Technical Guide on the Core Mechanism of Isobutylmagnesium Bromide Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of this compound, a Grignard reagent, is a cornerstone of organometallic chemistry, pivotal for creating carbon-carbon bonds in pharmaceutical and fine chemical synthesis.[1][2] This guide elucidates the core mechanism of its formation, detailing the critical roles of the magnesium surface, solvent, and reaction conditions. It provides a comprehensive overview of the single electron transfer (SET) mechanism, detailed experimental protocols, and quantitative data to ensure reproducible and optimized synthesis.

The Core Mechanism: A Surface-Mediated Radical Process

The synthesis of this compound from isobutyl bromide and magnesium metal is not a simple insertion reaction but a complex, heterogeneous process that occurs on the surface of the magnesium.[3] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium metal to the isobutyl bromide molecule.[4][5] This process can be broken down into several key stages:

-

Activation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards organic halides and prevents the reaction from starting.[3][6] Activation of the magnesium surface is therefore a critical first step to expose fresh, reactive metal.

-

Initiation (Single Electron Transfer): An electron is transferred from the activated magnesium surface to the antibonding orbital of the carbon-bromine bond in isobutyl bromide. This transfer is the rate-determining step.[5]

-

Formation of Intermediates: The electron transfer results in the cleavage of the C-Br bond, forming an isobutyl radical and a magnesium bromide radical anion, both of which remain adsorbed to the magnesium surface.

-

Radical Coupling: The highly reactive isobutyl radical rapidly combines with the magnesium bromide radical anion on the surface to form the final product, this compound.[5]

The overall reaction is highly exothermic and requires careful temperature control. The etheric solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), is not merely a medium but plays a crucial role in stabilizing the resulting Grignard reagent by coordinating to the magnesium atom.[5]

Signaling Pathway Diagram: Single Electron Transfer (SET) Mechanism

The following diagram illustrates the stepwise formation of the Grignard reagent on the magnesium surface.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 6. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Solubility of Isobutylmagnesium Bromide: A Technical Guide for Researchers

An In-depth Analysis of Solvent Effects on Grignard Reagent Solubility in Tetrahydrofuran (B95107) versus Diethyl Ether

For researchers, scientists, and professionals in drug development, the choice of solvent in a Grignard reaction is a critical parameter influencing reaction initiation, yield, and the nature of the organometallic species in solution. This technical guide provides a detailed examination of the solubility of isobutylmagnesium bromide, a common Grignard reagent, in two of the most frequently used ethereal solvents: tetrahydrofuran (THF) and diethyl ether (ether). Understanding the nuances of solubility in these solvents is paramount for optimizing synthetic protocols and ensuring reproducibility.

Core Principles: The Role of the Solvent in Grignard Reagent Solubility

Ethereal solvents are essential for the formation and stabilization of Grignard reagents. Their efficacy stems from their ability to act as Lewis bases, donating a lone pair of electrons from the oxygen atom to the electron-deficient magnesium center of the Grignard reagent.[1][2][3] This coordination forms a soluble complex, preventing the aggregation and precipitation of the organomagnesium species.[3] Furthermore, these solvents are aprotic, meaning they lack acidic protons that would otherwise react with and neutralize the highly basic Grignard reagent.[3]

The structure of the ether plays a significant role in its coordinating ability. THF's oxygen is arguably more available for coordination compared to the more sterically hindered oxygen in diethyl ether.[4] This difference in coordination can influence the equilibrium of species in solution, as described by the Schlenk equilibrium.

The Schlenk equilibrium describes the disproportionation of a Grignard reagent (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position of this equilibrium is influenced by the solvent, the nature of the alkyl group, and the halogen. In strongly coordinating solvents like THF, the monomeric RMgX species is generally favored.[4]

Quantitative Solubility Data

| Solvent | Molar Concentration (mol/L) | Estimated Minimum Solubility ( g/100 mL) |

| Tetrahydrofuran (THF) | ~2.0 | ~32.26 |

| Diethyl Ether | ~2.0 | ~32.26 |

Note: The estimated minimum solubility is calculated based on a 2.0 M solution and the molecular weight of this compound (161.32 g/mol ). This represents a conservative estimate, and the actual saturation solubility may be higher.

The Schlenk Equilibrium and Its Implications

The interplay between the Grignard reagent and the solvent is elegantly described by the Schlenk equilibrium. The diagram below illustrates this dynamic relationship and the role of the solvent in stabilizing the various magnesium species.

Caption: The Schlenk Equilibrium and Solvent Coordination.

Experimental Protocol: Determination of this compound Solubility

This section outlines a detailed methodology for determining the maximum solubility of this compound in an ethereal solvent. The protocol involves the preparation of a saturated solution followed by titration to determine the concentration of the active Grignard reagent.

Materials:

-

Isobutyl bromide

-

Magnesium turnings

-

Anhydrous solvent (THF or diethyl ether)

-

Iodine crystal (for initiation)

-

Anhydrous titration solvent (e.g., THF)

-

Standardized solution of a titrant (e.g., sec-butanol in xylene)

-

Indicator (e.g., 1,10-phenanthroline)

-

Schlenk line or glove box for inert atmosphere

-

Magnetic stirrer and stir bars

-

Assorted oven-dried glassware (flasks, syringes, needles)

Workflow for Solubility Determination:

Caption: Experimental Workflow for Grignard Reagent Solubility Determination.

Detailed Procedure:

-

Preparation of the Saturated Solution:

-

Under an inert atmosphere (argon or nitrogen), add magnesium turnings to an oven-dried flask equipped with a magnetic stir bar and a reflux condenser.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Slowly add a solution of isobutyl bromide in the desired anhydrous solvent (THF or diethyl ether) to the magnesium turnings. An excess of isobutyl bromide and magnesium should be used to ensure a saturated solution with unreacted starting materials present.

-

The reaction is exothermic and may require initial gentle heating to initiate, followed by cooling to maintain a controlled reflux.

-

Once the initial reaction subsides, continue to stir the mixture at a constant, recorded temperature for several hours to ensure equilibrium is reached.

-

Turn off the stirring and allow the excess magnesium and any solid byproducts to settle completely.

-

-

Sampling and Titration:

-

Carefully withdraw a precise volume of the clear supernatant (the saturated Grignard solution) using a calibrated syringe.

-

Inject this sample into a known volume of anhydrous solvent in a separate flask to create a diluted solution for titration.

-

Add a small amount of an indicator, such as 1,10-phenanthroline, to the diluted Grignard solution.

-

Titrate the solution with a standardized solution of sec-butanol in xylene until the characteristic endpoint color change is observed and persists.

-

-

Calculation of Solubility:

-

Using the volume and concentration of the titrant, and the initial volume of the Grignard solution sample, calculate the molar concentration of the saturated this compound solution.

-

Convert the molar concentration to grams per 100 mL to express the solubility in more conventional units.

-

This rigorous experimental approach provides a reliable method for quantifying the solubility of this compound and other Grignard reagents, enabling a more precise understanding and control of their applications in chemical synthesis.

References

Isobutylmagnesium Bromide: A Comprehensive Technical Guide to its Role as a Nucleophile in Organic Synthesis

Introduction

Isobutylmagnesium bromide (C₄H₉BrMg) is an organomagnesium compound belonging to the class of Grignard reagents.[1] It is a powerful nucleophile and a strong base, making it a versatile and crucial tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Typically supplied as a solution in ethers like diethyl ether (DEE) or tetrahydrofuran (B95107) (THF), its reactivity stems from the polarized carbon-magnesium bond, which imparts significant carbanionic character to the isobutyl group.[1] This inherent nucleophilicity allows it to readily attack a wide range of electrophilic centers, most notably carbonyl carbons, epoxides, and other activated systems. Due to its high reactivity, particularly with protic sources like water and moisture, this compound must be handled under anhydrous conditions in an inert atmosphere.[1] This guide provides an in-depth exploration of its primary applications as a nucleophile, complete with reaction mechanisms, quantitative data, and experimental protocols for researchers and professionals in drug development and chemical synthesis.

Nucleophilic Addition to Carbonyl Groups and Nitriles

One of the most fundamental applications of this compound is its nucleophilic addition to the electrophilic carbon of carbonyl groups and nitriles. These reactions are cornerstones of organic synthesis, enabling the construction of more complex molecules and the introduction of the isobutyl moiety.[2]

Reaction with Aldehydes and Ketones

This compound reacts with aldehydes to produce secondary alcohols and with ketones to yield tertiary alcohols. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous or mild acidic workup protonates the alkoxide to furnish the final alcohol product.

Caption: General mechanism for Grignard addition to carbonyls.

Quantitative Data: Addition to Aldehydes and Ketones

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | This compound | THF | 0 °C to RT | Leucine-derived sugar carbinol | Not specified | [3] |

| Generic Aldehyde (RCHO) | This compound | Diethyl Ether | 0 °C then RT | Secondary Alcohol (RCH(OH)iBu) | Typically High | General |

| Generic Ketone (RCOR') | This compound | Diethyl Ether | 0 °C then RT | Tertiary Alcohol (R(R')C(OH)iBu) | Typically High | General |

Experimental Protocol: General Synthesis of an Alcohol

-

A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings.

-

A small crystal of iodine is added, and the flask is gently warmed under a nitrogen stream.

-

A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

The solution is cooled to 0 °C, and a solution of the aldehyde or ketone in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.

Reaction with Esters and Acyl Chlorides

The reaction of this compound with esters and acyl chlorides is more complex as it involves a two-stage addition. The initial nucleophilic acyl substitution produces a ketone intermediate.[4] This ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, typically leading to a tertiary alcohol after acidic workup. It is often difficult to stop the reaction at the ketone stage, although careful control of reaction conditions (e.g., low temperature) can sometimes favor its isolation.

Caption: Reaction pathway of Grignard reagents with esters.

Reaction with Nitriles

This compound can add to the carbon-nitrogen triple bond of nitriles. This reaction forms an imine intermediate which, upon acidic hydrolysis, yields a ketone.[5] This method provides a direct route to ketones from nitriles. For example, the addition of this compound to acetonitrile, followed by hydrolysis, produces 4-methyl-2-pentanone.[5]

Nucleophilic Ring-Opening of Epoxides

Epoxides, three-membered cyclic ethers, are highly susceptible to ring-opening reactions due to significant ring strain.[6] this compound, as a strong nucleophile, readily attacks one of the electrophilic carbons of the epoxide ring.[7]

The reaction proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile on the epoxide carbon.[6][8] This leads to an inversion of stereochemistry at the site of attack. In the case of unsymmetrical epoxides under these basic/nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon atom.[7][9] The initial product is a magnesium alkoxide, which is protonated during workup to yield a β-alcohol.

Caption: Workflow for epoxide ring-opening by Grignard reagents.

Quantitative Data: Epoxide Ring-Opening

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Propylene Oxide | This compound | Diethyl Ether | 0 °C to RT | 5-Methyl-2-hexanol | High | General |

| Styrene Oxide | This compound | THF | 0 °C to RT | 4-Methyl-1-phenyl-2-pentanol | High | General |

Experimental Protocol: General Epoxide Ring-Opening

-

A solution of this compound in anhydrous THF is prepared as previously described and cooled to 0 °C in an ice bath.

-

A solution of the epoxide in anhydrous THF is added dropwise to the stirred Grignard solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3-12 hours, monitoring by TLC.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The resulting crude β-alcohol is purified by flash column chromatography.

Conjugate (1,4) Addition Reactions

When reacting with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo two modes of addition: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon.[10] Uncatalyzed reactions of this compound often result in a mixture of both 1,2- and 1,4-addition products.[11]

However, the regioselectivity can be steered towards 1,4-addition by the use of a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl) or cuprous iodide (CuI).[11][12] The Grignard reagent is believed to form an organocuprate-like species in situ, which preferentially undergoes conjugate addition. This reaction, often called a Michael addition, results in an enolate intermediate that is protonated during workup to give the β-isobutyl-substituted carbonyl compound.[13]

References

- 1. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scispace.com [scispace.com]

- 12. scispace.com [scispace.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Role of Isobutylmagnesium Bromide in Organic Synthesis

An In-depth Technical Guide to the Basic Principles of Grignard Reactions with Isobutylmagnesium Bromide

Grignard reagents, organomagnesium halides with the general structure R-Mg-X, are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents function as potent nucleophiles and strong bases.[3][4] this compound ((CH₃)₂CHCH₂MgBr) is a prominent member of this class, valued for its ability to introduce the isobutyl group into various molecular scaffolds.[5][6][7]

This technical guide provides a comprehensive overview of the fundamental principles governing Grignard reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development who utilize organometallic chemistry. The guide details the reagent's formation, core reactivity principles, and its characteristic reactions with key electrophiles such as carbonyl compounds and epoxides.

Formation and Properties of this compound

The synthesis of a Grignard reagent is a critical step that dictates the success of subsequent reactions. It involves the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.[3]

Synthesis Mechanism

This compound is prepared by reacting 1-bromo-2-methylpropane (B43306) (isobutyl bromide) with magnesium turnings.[8] The reaction is typically carried out in dry diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound.[1] The mechanism is complex and believed to occur on the surface of the magnesium metal, involving single electron transfer (SET) steps to form radical intermediates.[2][9] To initiate the reaction, which can be sluggish due to a passivating layer of magnesium oxide on the metal surface, activators such as a small crystal of iodine or 1,2-dibromoethane (B42909) are often used.[3][10][11]

Core Reactivity

The significant difference in electronegativity between carbon and magnesium polarizes the carbon-magnesium bond, imparting a high degree of ionic character.[12] This polarization makes the isobutyl group's alpha-carbon strongly nucleophilic and carbanionic, ready to attack electrophilic centers.[3][12]

Crucially, Grignard reagents are also exceptionally strong bases.[3][4] They react readily with protic compounds, including water, alcohols, amines, and even terminal alkynes, to abstract a proton.[1][13][14] This reactivity necessitates the use of scrupulously anhydrous conditions (dry glassware and solvents) throughout the preparation and reaction sequence, as any moisture will quench the reagent and reduce the yield.[1][5][15]

Reactions with Carbonyl Compounds

The nucleophilic addition to carbonyl groups is the most common application of Grignard reagents.[2][4] this compound adds the isobutyl group to aldehydes, ketones, and esters, leading to the formation of various alcohols.

Aldehydes and Ketones

The reaction proceeds via a nucleophilic addition mechanism. The nucleophilic carbon of the this compound attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate.[2][4] A subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product.[16][17]

-

Formaldehyde yields a primary alcohol (3-methyl-1-butanol).

// Nodes reagent [label="Isobutylmagnesium\nBromide\n((CH₃)₂CHCH₂-MgBr)", fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="Ketone\n(R-CO-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Magnesium\nAlkoxide Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Acid\nWorkup (H₃O⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Tertiary Alcohol", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagent -> intermediate [label="Nucleophilic Attack\non Carbonyl Carbon", color="#4285F4"]; ketone -> intermediate [color="#4285F4"]; intermediate -> product [label="Protonation", color="#5F6368"]; workup -> intermediate [style=dashed, arrowhead=none, color="#5F6368"]; } caption: "Signaling pathway for the reaction of this compound with a ketone."

Esters

The reaction of this compound with an ester consumes two equivalents of the Grignard reagent to produce a tertiary alcohol.[16][19] The mechanism involves two distinct stages:

-

Addition-Elimination : The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) as a leaving group to form a ketone.[15][20]

-

Second Nucleophilic Addition : The newly formed ketone is more reactive than the starting ester towards the Grignard reagent.[4][19] It rapidly reacts with a second equivalent of this compound, following the pathway described for ketones, to form a tertiary alkoxide. This is then protonated during workup to give the final tertiary alcohol, which contains two identical isobutyl groups attached to the carbinol carbon.[19][20]

Reaction with Epoxides

Grignard reagents react with epoxides in a ring-opening reaction that forms a new carbon-carbon bond and an alcohol.[17][21] This reaction follows an Sₙ2-like mechanism where the nucleophilic isobutyl group performs a backside attack on one of the epoxide carbons.[17][22]

The attack preferentially occurs at the less sterically hindered carbon of the epoxide ring.[14][17] This breaks the C-O bond and relieves the ring strain, resulting in a magnesium alkoxide.[21][23] Subsequent acidic workup protonates the alkoxide to yield the alcohol.[17][24] The reaction with ethylene (B1197577) oxide is a particularly useful method for producing a primary alcohol with a two-carbon extension from the Grignard reagent.[24]

Experimental Protocols

Strict adherence to anhydrous conditions is paramount for the success of any Grignard reaction. All glassware must be oven- or flame-dried immediately before use, and anhydrous solvents are required.

Protocol: Preparation of this compound

This protocol is adapted from a standard laboratory procedure.[10]

-

Setup : Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.

-

Initiation : Add a small portion of a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Addition : Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, continue to stir the mixture at room temperature for 30 minutes, followed by a brief period of reflux (15 minutes) to ensure all the magnesium has reacted.

-

Usage : The resulting grayish, cloudy solution of this compound is ready for use in subsequent reactions.

Protocol: General Reaction with an Electrophile (e.g., Ketone)

-

Reaction Setup : Cool the freshly prepared this compound solution in an ice-water bath.

-

Substrate Addition : Slowly add a solution of the ketone (1.0 eq) in anhydrous diethyl ether to the Grignard reagent via the dropping funnel. Maintain a low temperature to control the exothermic reaction.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (typically 1-2 hours) to ensure completion.

-

Quenching : Carefully and slowly pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., 1 M HCl) to quench unreacted Grignard reagent and protonate the alkoxide product.

-

Workup and Isolation : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.

-

Purification : Purify the crude product by distillation or column chromatography as required.

// Nodes A [label="Assemble Dry Glassware\nunder Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Solution of\nIsobutyl Bromide in Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Initiate Reaction with\nMg and Iodine", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add Isobutyl Bromide\nSolution Dropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Cool Grignard Reagent\n(Ice Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Add Electrophile\n(e.g., Ketone) Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Reaction at Room Temp", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Quench with\nAqueous Acid/NH₄Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Product Isolation\n(Extraction & Drying)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Purification", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C [color="#5F6368"]; B -> D [color="#5F6368"]; C -> D [label="Initiation Confirmed", color="#5F6368"]; D -> E [label="Grignard Formed", color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [label="Reaction Complete", color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; } caption: "Experimental workflow for a typical Grignard synthesis and reaction."

Quantitative Data and Reaction Parameters

The yield and selectivity of Grignard reactions are highly dependent on factors such as substrate, solvent, temperature, and the purity of the reagents.

Table 1: Molar Equivalents for this compound Synthesis

| Reagent | Molar Equivalent | Role | Reference |

| Magnesium | 1.5 eq | Metal Reactant | [10] |

| Isobutyl Bromide | 1.0 eq | Halide Precursor | [10] |

| Iodine | Catalytic amount | Activator | [10] |

| Diethyl Ether | Solvent | Stabilizing Solvent | [10] |

Table 2: General Reaction Conditions

| Parameter | Condition | Rationale | Reference |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with O₂ and moisture. | [1][5] |

| Temperature (Addition) | 0 °C to Reflux | Controls exothermic reaction; reflux drives completion. | [8][10] |

| Solvents | Anhydrous Diethyl Ether, THF | Solubilizes and stabilizes the Grignard reagent. | [1] |

| Workup | Aqueous Acid (HCl, H₂SO₄) or NH₄Cl | Quenches excess reagent and protonates the product. | [8][17] |

// Central Node center [label="Grignard Reaction\nSuccess", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factors anhydrous [label="Anhydrous Conditions\n(Solvent & Glassware)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Inert Atmosphere\n(N₂ or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Temperature Control", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate [label="Electrophile Type\n(Aldehyde, Ketone, Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Solvent Choice\n(Ether, THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="Mg Activation\n(Iodine, Crushing)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges anhydrous -> center [label="Prevents Quenching", color="#EA4335"]; inert -> center [label="Prevents Oxidation", color="#EA4335"]; temp -> center [label="Controls Rate & Side Rxns", color="#FBBC05"]; substrate -> center [label="Determines Product", color="#34A853"]; solvent -> center [label="Stabilizes Reagent", color="#34A853"]; activation -> center [label="Ensures Initiation", color="#FBBC05"]; } caption: "Logical relationships of key factors influencing Grignard reactions."

References

- 1. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]

- 2. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. web.alfredstate.edu [web.alfredstate.edu]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Grignard Reagents [chemed.chem.purdue.edu]

- 13. Predict the products of the following reactions. (a) sec-butylmag... | Study Prep in Pearson+ [pearson.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. Grignard Reaction [organic-chemistry.org]

- 19. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 20. youtube.com [youtube.com]

- 21. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 22. m.youtube.com [m.youtube.com]

- 23. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling and Utilization of Isobutylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylmagnesium bromide, a Grignard reagent, is a potent nucleophile widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals is well-established.[1][2][3] However, its high reactivity also necessitates stringent safety protocols and specialized handling techniques to mitigate risks associated with its pyrophoric and moisture-sensitive nature.[4] This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental protocols for the safe and effective use of this compound in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and hazards associated with this compound is paramount for its safe handling. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₄H₉BrMg | [5] |

| Molecular Weight | 161.32 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Density | 0.941 g/mL at 25 °C (for 2.0 M solution in diethyl ether) | [5] |

| Melting Point | -2 °C | [6] |

| Boiling Point | 112 °C at 5 mmHg | [6] |

| Flash Point | -34 °C (-29.2 °F) (for 2.0 M solution in diethyl ether) | [2][5] |

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Flammable liquids (Category 1) | 🔥 | H224: Extremely flammable liquid and vapour.[6][7] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7] |

| Substances and mixtures which in contact with water emit flammable gases (Category 1) | 🔥 | H260: In contact with water releases flammable gases which may ignite spontaneously.[4] | P223: Do not allow contact with water.[6] P231+P232: Handle and store contents under inert gas. Protect from moisture.[6] |

| Skin corrosion/irritation (Category 1B) | corrosive | H314: Causes severe skin burns and eye damage.[2][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8] |

| Serious eye damage/eye irritation (Category 1) | corrosive | H318: Causes serious eye damage.[6][7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |

| Specific target organ toxicity — single exposure (Category 3), Central nervous system | ❗ | H336: May cause drowsiness or dizziness.[6][7] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7] |

| Acute toxicity, Oral (Category 4) | ❗ | H302: Harmful if swallowed.[6][7] | P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[7] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE | Specification |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield is also recommended.[6] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) inspected prior to use.[6][9] |

| Body Protection | Flame-retardant lab coat.[7] Impervious clothing should be worn.[3] |

| Respiratory Protection | Work should be conducted in a well-ventilated fume hood.[8][9] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6] |

Handling and Storage

General Handling Precautions

-

Inert Atmosphere: All manipulations involving this compound must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.[1][8] Schlenk lines or glove boxes are standard equipment for these operations.[9]

-

Dry Glassware and Solvents: All glassware must be rigorously dried, typically by flame-drying or oven-drying, and cooled under an inert atmosphere before use.[9][10] Solvents must be anhydrous.[8]

-

Spark-Proof Equipment: Use non-sparking tools and explosion-proof equipment to prevent ignition of flammable vapors.[6]

-

Avoid Incompatible Materials: Keep this compound away from water, alcohols, acids, acid chlorides, acid anhydrides, and oxidizing agents.[3][9]

-

Work Area: Ensure the work area is clean, free of clutter, and that a safety shower and eyewash station are readily accessible.[8]

Storage

-

Store containers in a cool, dry, and well-ventilated place, away from sources of ignition.[6][8]

-

Containers should be tightly sealed and stored under an inert atmosphere.[3]

-

Store separately from incompatible materials.[6] For short-term storage, a flask filled with dry argon in a refrigerator is suitable.[1]

Experimental Protocols

Preparation of this compound

This protocol describes the in situ preparation of this compound for immediate use in a subsequent reaction.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Isobutyl bromide

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all flame- or oven-dried)

-

Inert gas supply (argon or nitrogen)

Procedure:

-

Assemble the dry glassware, including a reflux condenser and a dropping funnel, and flush the system with inert gas.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Slowly add a small portion of the isobutyl bromide solution to the magnesium suspension. The disappearance of the iodine color and the gentle refluxing of the ether indicate the initiation of the reaction.

-

Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed.[7] The resulting solution of this compound is ready for use.

Reaction with a Carbonyl Compound (e.g., an Aldehyde)

This protocol outlines the general procedure for the nucleophilic addition of this compound to an aldehyde.

Materials:

-

Solution of this compound in an ethereal solvent

-

Aldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Apparatus for reaction under inert atmosphere

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the aldehyde (1.0 equivalent) in anhydrous ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add the solution of this compound (1.1 equivalents) dropwise via a dropping funnel or syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol product.

-

Purify the product as necessary (e.g., by column chromatography or distillation).

Emergency Procedures

Fire

-

Extinguishing Media: Use dry chemical powder, sand, or a Class D fire extinguisher.[6][11] DO NOT USE WATER, carbon dioxide, or foam extinguishers , as this compound reacts violently with water and can exacerbate the fire.[6][12]

-

Firefighting Procedures: Evacuate the area. If the fire is small and you are trained, attempt to extinguish it. Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Spills

-

Small Spills:

-

Evacuate non-essential personnel and ensure adequate ventilation.[6]

-

Eliminate all ignition sources.[6]

-

Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[13]

-

Carefully collect the absorbed material into a sealable container using non-sparking tools.[6]

-

The collected waste must be treated as hazardous and disposed of accordingly.[3]

-

-

Large Spills:

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Brush off any solid particles and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal

-

Quenching Excess Reagent: Unused this compound must be neutralized before disposal. This should be done in a fume hood.

-

Dilute the Grignard reagent with an anhydrous, non-polar solvent like toluene.[1]

-

Slowly add a proton source, such as isopropanol (B130326) or ethanol, dropwise with stirring and cooling in an ice bath.[1]

-

Once the reaction has ceased, slowly add water to quench any remaining reactive species.

-

-

Waste Disposal: The neutralized solution and any contaminated materials should be collected in a designated hazardous waste container and disposed of according to local, state, and federal regulations.[3]

Conclusion

This compound is a valuable reagent in organic synthesis, but its safe and effective use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide has provided detailed information on the necessary precautions, handling techniques, and experimental procedures to enable researchers, scientists, and drug development professionals to work with this reagent safely and effectively. Adherence to these guidelines is essential for minimizing risks and ensuring successful experimental outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. prepchem.com [prepchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solved Select the alcohol that results from the reaction | Chegg.com [chegg.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

CAS number and molecular weight of isobutylmagnesium bromide

An In-depth Technical Guide to Isobutylmagnesium Bromide for Researchers and Drug Development Professionals

Introduction

This compound is an organomagnesium compound belonging to the class of Grignard reagents. It is a powerful nucleophilic agent widely utilized in organic synthesis to form new carbon-carbon bonds. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it serves as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical experimental protocols for laboratory use.

Chemical and Physical Properties

This compound is a highly reactive substance, sensitive to both air and moisture.[4][5] It is typically handled as a solution in anhydrous ethers, such as diethyl ether (DEE) or tetrahydrofuran (B95107) (THF), to maintain its stability.[6] Due to its reactivity, it must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure safety.[5]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 926-62-5 | [4][5][7][8][9] |

| Molecular Formula | C₄H₉BrMg | [7][8][9][10] |

| Molecular Weight | 161.32 g/mol | [7][8][9][10] |

| Appearance | Colorless to pale yellow or brown liquid/solution | [4][5] |

| Density | ~0.941 g/mL (for a 2.0 M solution in diethyl ether at 25 °C) | |

| Boiling Point | 122-123 °C @ 0.2 mmHg | [8] |

| Solubility | Insoluble and reacts with water | [4] |

Synthesis and Core Applications

The primary application of this compound is as a nucleophile in Grignard reactions.[4] It readily reacts with electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters, to form new carbon-carbon bonds.[1][11][12] This reactivity allows for the precise introduction of the isobutyl group into a molecular structure, which can be crucial for tailoring the physicochemical properties of a molecule in drug development, such as its lipophilicity and binding affinity.[1][13]

General Synthesis of this compound

The synthesis of this compound involves the reaction of isobutyl bromide with magnesium metal in an anhydrous ether solvent. A small amount of an initiator, such as iodine, is often used to activate the magnesium surface.

Caption: Workflow for the synthesis of this compound.

Reaction with Carbonyl Compounds

A cornerstone application of this compound is its reaction with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. The nucleophilic isobutyl group attacks the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.

Caption: Signaling pathway of a Grignard reaction with a carbonyl.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general laboratory procedure for the preparation of this compound in diethyl ether.

Materials:

-

Magnesium turnings (12 mmol, 292 mg)

-

Isobutyl bromide (8 mmol, 0.87 mL)

-

Anhydrous diethyl ether (12 mL)

-

Iodine (a small crystal)

-

Two-necked round-bottom flask, condenser, dropping funnel, and magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure: [7]

-

Apparatus Setup: Assemble the flame-dried glassware. Place the magnesium turnings and a small iodine crystal into the two-necked flask equipped with a magnetic stir bar. Fit one neck with a condenser and maintain the system under a positive pressure of an inert gas.

-

Initiation: Add 6 mL of anhydrous diethyl ether to the flask and cool the apparatus in an ice bath.

-

Addition of Alkyl Halide: Prepare a solution of isobutyl bromide (8 mmol) in 6 mL of anhydrous diethyl ether in a dropping funnel. Add this solution slowly to the stirred magnesium suspension. The disappearance of the iodine color and gentle refluxing of the ether indicates the initiation of the reaction.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Following this, heat the mixture to reflux for an additional 15 minutes to ensure the reaction goes to completion.

-

Use: Cool the resulting grayish, cloudy solution to room temperature. The Grignard reagent is now ready to be used in subsequent reactions.

Protocol 2: Reaction with an Aldehyde (Generic)

This protocol describes a general procedure for the reaction of the prepared this compound solution with an aldehyde.

Materials:

-

This compound solution (prepared as above)

-

Aldehyde (e.g., 4-methyl-3-cyclohexenecarboxaldehyde)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Separatory funnel

Procedure:

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve the aldehyde (1 equivalent) in anhydrous diethyl ether. Cool the solution in an ice bath (0 °C).

-

Grignard Addition: Slowly add the prepared this compound solution (typically 1.1-1.5 equivalents) to the stirred aldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back down in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the magnesium alkoxide intermediate.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude alcohol product. Further purification can be achieved by column chromatography or distillation.[14]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[1]

-

Flammability: It is highly flammable and may ignite spontaneously in air. Solutions are also highly flammable.[4][9]

-

Reactivity with Water: It reacts violently with water, releasing flammable isobutane (B21531) gas. All reactions must be conducted under strictly anhydrous conditions.[5][6]

-

Corrosivity: The reagent can cause severe skin burns and eye damage.[9]

-

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. CAS 926-62-5: this compound | CymitQuimica [cymitquimica.com]

- 6. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. far-chemical.com [far-chemical.com]

- 9. This compound | C4H9BrMg | CID 4285172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Discovery and Enduring Legacy of Isobutylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of isobutylmagnesium bromide, a pivotal Grignard reagent that has played a significant role in the advancement of organic synthesis. From its conceptual origins in the groundbreaking work of Victor Grignard to its contemporary applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), this document traces the history, outlines detailed experimental protocols, presents key quantitative data, and illustrates the underlying chemical principles of this versatile organometallic compound.

Introduction: The Genesis of a Nobel-Winning Reagent